1-(2-methylbenzyl)-1H-pyrazol-3-amine

Description

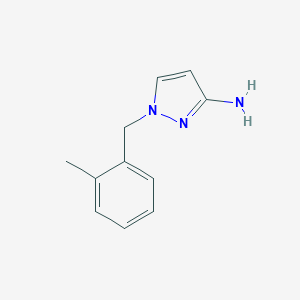

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAPFXJHJIFIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301252524 | |

| Record name | 1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492426-23-0 | |

| Record name | 1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492426-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-methylphenyl)methyl]-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Selective Transformations of 1 2 Methylbenzyl 1h Pyrazol 3 Amine

Strategies for the Construction of the 1-(2-Methylbenzyl)-1H-pyrazol-3-amine Core

The assembly of the this compound scaffold can be achieved through several established synthetic routes. These methods primarily involve the formation of the pyrazole (B372694) ring with the desired substituents already in place or the sequential introduction of the substituents onto a pre-formed pyrazole core.

Cyclocondensation Reactions for Pyrazole Ring Formation

The most classical and widely employed method for synthesizing 3-aminopyrazoles is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species, particularly a β-ketonitrile. chim.itnih.gov To obtain the target compound, (2-methylbenzyl)hydrazine is reacted with a suitable β-ketonitrile, such as 3-oxopropanenitrile (B1221605) or its derivatives. The reaction proceeds through an initial nucleophilic attack of the hydrazine onto the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization via the addition of the second nitrogen atom to the nitrile group, which, after tautomerization, yields the final 3-aminopyrazole (B16455) product. chim.it

The regioselectivity of the cyclization with a monosubstituted hydrazine like (2-methylbenzyl)hydrazine is a critical consideration. The reaction can potentially yield two regioisomers: this compound and 1-(2-methylbenzyl)-1H-pyrazol-5-amine. The outcome is often influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the β-ketonitrile. For instance, the condensation of substituted hydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can afford high regioselectivity under specific conditions. nih.gov

Another key precursor for this synthesis is 3-aminocrotononitrile, which can also undergo cyclocondensation with hydrazines. rsc.org The reaction of (2-methylbenzyl)hydrazine with such α,β-unsaturated nitriles provides another direct route to the pyrazole core. chim.it

Table 1: Representative Cyclocondensation for 3-Aminopyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Features | Ref. |

|---|---|---|---|---|

| (2-Methylbenzyl)hydrazine | β-Ketonitrile (e.g., 3-Oxopropanenitrile) | Acid or Base catalyst / Ethanol (B145695) | Forms hydrazone intermediate, followed by intramolecular cyclization. Regioselectivity is a key challenge. | chim.it |

| (2-Methylbenzyl)hydrazine | α,β-Unsaturated Nitrile (e.g., 3-Aminocrotononitrile) | Acetic Acid / Reflux | Direct formation of the pyrazole ring from readily available materials. | chim.itrsc.org |

[3+2] Cycloaddition Approaches to Substituted Pyrazoles

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, represents a powerful and highly regioselective method for constructing five-membered heterocyclic rings like pyrazoles. sciengine.comnih.gov In the context of synthesizing this compound, this approach would typically involve the reaction of a nitrile imine dipole with an appropriate dipolarophile.

The required 1,3-dipole, a nitrile imine bearing the 2-methylbenzyl group, can be generated in situ from the corresponding hydrazonoyl halide (e.g., N-(2-methylbenzyl)acetohydrazonoyl chloride) in the presence of a base. This reactive intermediate then undergoes a cycloaddition reaction with a dipolarophile containing a cyano group, such as an alkyne surrogate or cyanamide (B42294) itself, to form the pyrazole ring directly with the desired 3-amino substituent pattern. nih.gov

Alternatively, diazo compounds can react with alkynes or alkenes in a [3+2] fashion. acs.orgorganic-chemistry.org A strategy could involve the cycloaddition of a diazoalkane with an acrylonitrile (B1666552) derivative, followed by subsequent chemical transformations to yield the final product. The regioselectivity of these cycloadditions is a significant advantage, often providing a single isomer. nih.gov

Table 2: [3+2] Cycloaddition Strategies for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Conditions | Outcome | Ref. |

|---|---|---|---|---|

| N-(2-methylbenzyl)hydrazonoyl halide | Alkyne or Alkyne Surrogate | Base (e.g., Triethylamine) | In situ generation of nitrile imine followed by regioselective cycloaddition. | nih.gov |

| Diazoacetonitrile | Nitroolefins | Transition-metal-free | Provides multisubstituted cyanopyrazoles with good regioselectivity. | organic-chemistry.org |

N-Alkylation Strategies for 1-Substitution with 2-Methylbenzyl Moiety

An alternative synthetic strategy involves the direct N-alkylation of a pre-existing 1H-pyrazol-3-amine core. This method is contingent on the availability of the parent pyrazol-3-amine and an appropriate alkylating agent, such as 2-methylbenzyl bromide or chloride. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, thereby activating it for nucleophilic attack on the alkyl halide. acs.org

A primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N1 or N2) of the pyrazole ring, leading to a mixture of isomers. The steric hindrance of the substituents on the pyrazole ring and the nature of the alkylating agent and reaction conditions can influence the N1/N2 ratio. acs.orgthieme-connect.com For 3-substituted pyrazoles, alkylation is often directed to the N1 position due to steric hindrance, which would be the desired outcome for synthesizing this compound. acs.org Various methods, including the use of specific catalysts or conditions, have been developed to achieve high regioselectivity. semanticscholar.orgacs.orgmdpi.com For example, catalyst-free Michael additions and reactions using trichloroacetimidate (B1259523) electrophiles have been shown to provide excellent N1-selectivity. acs.orgmdpi.com

Table 3: N-Alkylation of 1H-Pyrazol-3-amine

| Alkylating Agent | Base / Catalyst | Solvent | Key Features | Ref. |

|---|---|---|---|---|

| 2-Methylbenzyl Bromide | K₂CO₃ | DMSO | A common method; regioselectivity can be an issue but is often controlled by sterics. | acs.org |

| 2-Methylbenzyl Trichloroacetimidate | Brønsted Acid (e.g., CSA) | Dichloromethane | Provides an alternative to methods requiring strong bases; sterics control regioselectivity. | mdpi.com |

Multi-Component Reaction Pathways towards Pyrazol-3-amines

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. rsc.orgnih.gov The synthesis of this compound can be envisioned through an MCR pathway.

A plausible three-component reaction would involve (2-methylbenzyl)hydrazine, an aldehyde, and a nitrile-containing compound like malononitrile (B47326). nih.govbeilstein-journals.org In such a sequence, a Knoevenagel condensation between the aldehyde and malononitrile would first generate a dicyanoalkene. This intermediate would then undergo a Michael addition with (2-methylbenzyl)hydrazine, followed by intramolecular cyclization and elimination to afford the highly substituted pyrazol-3-amine core in a one-pot process. These reactions often proceed with high efficiency and can generate molecular diversity rapidly. rsc.orgmdpi.com

Table 4: Multi-Component Reaction for Pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|---|

| (2-Methylbenzyl)hydrazine | Aldehyde | Malononitrile | Base or Lewis Acid / One-pot | Highly substituted pyrazol-3-amines | nih.govbeilstein-journals.org |

| (2-Methylbenzyl)hydrazine | β-Ketoester | Ethyl Formate | One-pot | 1,3,4-Substituted pyrazoles | beilstein-journals.org |

Advanced Functionalization and Derivatization of this compound

Once the core structure of this compound is assembled, it can be further modified to introduce new functional groups. The inherent electronic properties of the substituted pyrazole ring dictate the regiochemical outcome of these transformations.

Electrophilic Substitution Reactions on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions, although it is generally less reactive than benzene (B151609). The position of substitution is strongly influenced by the electronic nature of the substituents already present on the ring. scribd.com In this compound, the 3-amino group is a strong activating group and is ortho-, para-directing. The 1-(2-methylbenzyl) group is also activating.

Given the positions of the existing substituents, electrophilic attack is overwhelmingly directed to the C4 position of the pyrazole ring, which is activated by the adjacent amino group and is sterically accessible. nih.gov The C5 position is sterically hindered by the adjacent N-benzyl group. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using NBS or NCS), sulfonation (using fuming H₂SO₄), and Friedel-Crafts acylation would be expected to yield the corresponding 4-substituted derivatives of this compound. scribd.com The reactivity order of the nucleophilic sites in 5-aminopyrazoles is generally considered to be 5-NH₂ > 1-NH > 4-CH, but for electrophilic substitution on the ring itself, the C4 position is the most reactive site. nih.gov

Table 5: Predicted Electrophilic Substitution Reactions

| Reaction | Reagent | Expected Electrophile | Major Product | Ref. |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro-1-(2-methylbenzyl)-1H-pyrazol-3-amine | scribd.com |

| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | 4-Bromo-1-(2-methylbenzyl)-1H-pyrazol-3-amine | semanticscholar.org |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | [ClCH=NMe₂]⁺ | 4-Formyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine | scribd.com |

Transformations Involving the Pyrazol-3-amine Functionality (e.g., Amidation, Sulfonylation, Imine Formation)

The primary amine at the C3 position of the pyrazole ring in this compound is a versatile functional group that readily participates in a variety of chemical transformations. Its nucleophilic character allows for the formation of amides, sulfonamides, and imines, thereby providing access to a diverse range of derivatives with modified electronic and steric properties.

Amidation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), yields the corresponding N-(1-(2-methylbenzyl)-1H-pyrazol-3-yl)amides. This transformation is a common strategy to introduce a wide array of substituents. For instance, treatment with substituted benzoyl chlorides can produce N-aroyl derivatives. nih.gov The reaction generally proceeds under mild conditions and provides a straightforward method for structural elaboration.

Sulfonylation: In a similar fashion to amidation, the pyrazol-3-amine can be converted into its corresponding sulfonamide. This is typically achieved by reacting the amine with a sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base. The resulting sulfonamides are often more stable and can exhibit different biological profiles compared to their amide counterparts. The formation of sulfonamides from aminopyrazole precursors is a well-documented transformation in medicinal chemistry. mdpi.com

Imine Formation: The primary amine functionality can condense with various aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid- or base-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For example, reacting this compound with a substituted benzaldehyde (B42025) in a suitable solvent like ethanol would yield the corresponding N-benzylidene-1-(2-methylbenzyl)-1H-pyrazol-3-amine. nih.govacs.org The formation of imines can be achieved under various conditions, including transition-metal-free, oxygen-promoted reactions at room temperature when starting with corresponding alcohols and amines. researchgate.net

Table 1: Representative Transformations of the Pyrazol-3-amine Functionality This table presents generalized reaction conditions based on transformations of similar aminopyrazole scaffolds.

| Transformation | Reagent/Substrate | Typical Conditions | Product Class |

|---|---|---|---|

| Amidation | Acyl Chloride (R-COCl) | Pyridine or Triethylamine, DCM or THF, 0 °C to RT | N-Acyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine or NaOH, DCM, RT | N-Sulfonyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine |

| Imine Formation | Aldehyde (R'-CHO) or Ketone (R'-C(O)-R'') | Acid or base catalyst (e.g., acetic acid or NaOH), Ethanol, Reflux | N-Alkylidene/Arylidene-1-(2-methylbenzyl)-1H-pyrazol-3-amine |

Ortho-Methylbenzyl Group Modifications: Benzylic and Aromatic Functionalization

The ortho-methylbenzyl substituent at the N1 position of the pyrazole ring offers two distinct sites for further chemical modification: the benzylic methyl group and the aromatic ring itself. Functionalization at these positions can significantly influence the molecule's conformation and interaction with biological targets.

Benzylic Functionalization: The benzylic C-H bonds of the methyl group are susceptible to radical-mediated reactions. A notable example is the photo-mediated oxygenation, which can convert the methyl group into a hydroxymethyl group. This process can employ in situ generated mesyloxy radicals that are capable of hydrogen atom transfer (HAT) from the benzylic position. The resulting benzylic radical can be oxidized to a carbocation and subsequently trapped by a nucleophile, leading to the formation of a benzylic alcohol after a workup step. wikipedia.org This introduces a new functional group handle for further derivatization.

Aromatic Functionalization: The benzene ring of the 2-methylbenzyl group can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The directing effects of the existing substituents (the methyl group and the pyrazolylmethyl group) will influence the position of the incoming electrophile. The methyl group is an ortho-, para-director, while the pyrazolylmethyl group is generally considered deactivating and meta-directing. The outcome of EAS reactions like nitration, halogenation, or Friedel-Crafts acylation would depend on the specific reaction conditions and the interplay of these electronic effects. researchgate.netscribd.com While specific examples on the this compound scaffold are not extensively documented, these classical methods represent a viable strategy for introducing substituents onto this aromatic ring.

Table 2: Potential Functionalization of the Ortho-Methylbenzyl Group This table outlines potential synthetic pathways based on established chemical principles.

| Modification Type | Reaction | Typical Reagents | Potential Product |

|---|---|---|---|

| Benzylic Functionalization | Oxidation | Photo-mediated radical initiators (e.g., from mesylates) | 1-(2-(hydroxymethyl)benzyl)-1H-pyrazol-3-amine |

| Aromatic Functionalization | Nitration | HNO₃/H₂SO₄ | 1-(2-methyl-nitrobenzyl)-1H-pyrazol-3-amine (isomer mixture) |

| Halogenation | Br₂/FeBr₃ or NBS | 1-(bromo-2-methylbenzyl)-1H-pyrazol-3-amine (isomer mixture) |

Cross-Coupling Strategies for Peripheral Substituent Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto heterocyclic scaffolds, including the pyrazole ring. nih.gov For this compound, this strategy typically involves a two-step sequence: initial halogenation of the pyrazole ring, followed by the cross-coupling reaction.

The pyrazole ring is known to undergo electrophilic substitution, predominantly at the C4 position. scribd.comrrbdavc.org Therefore, treatment of this compound (or a protected version) with a halogenating agent like N-bromosuccinimide (NBS) or elemental iodine can selectively install a halogen atom at the C4-position, yielding 4-halo-1-(2-methylbenzyl)-1H-pyrazol-3-amine. researchgate.netnih.gov This halogenated intermediate serves as a versatile substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: The 4-bromo or 4-iodo pyrazole derivative can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or K₂CO₃). researchgate.netrsc.orgyoutube.com This reaction is highly efficient for forming C-C bonds and introducing diverse aromatic systems at the C4 position of the pyrazole. nih.govmdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 4-halo-pyrazole with various primary or secondary amines. The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands (e.g., tBuDavePhos) and requires a base. wikipedia.orgresearchgate.netnih.gov This method provides access to 4-amino-substituted pyrazole derivatives, which are otherwise difficult to synthesize. nih.govresearchgate.net

Table 3: Cross-Coupling Strategies for C4-Functionalization This table summarizes a two-step approach for introducing substituents at the C4-position of the pyrazole ring.

| Step | Reaction | Substrate | Typical Reagents | Product |

|---|---|---|---|---|

| 1 | Halogenation | This compound | N-Bromosuccinimide (NBS) | 4-Bromo-1-(2-methylbenzyl)-1H-pyrazol-3-amine |

| 2 | Suzuki-Miyaura Coupling | 4-Bromo-1-(2-methylbenzyl)-1H-pyrazol-3-amine | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-1-(2-methylbenzyl)-1H-pyrazol-3-amine |

| Buchwald-Hartwig Amination | R₂NH, Pd₂(dba)₃, phosphine ligand, NaOtBu | 4-(Dialkylamino)-1-(2-methylbenzyl)-1H-pyrazol-3-amine |

Molecular Structure Elucidation and Spectroscopic Characterization of 1 2 Methylbenzyl 1h Pyrazol 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it offers precise information about the connectivity and spatial arrangement of atoms. For a complete and unambiguous assignment of 1-(2-methylbenzyl)-1H-pyrazol-3-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed.

The ¹H NMR spectrum provides critical information about the chemical environment of each proton in the molecule. The spectrum of this compound would be characterized by distinct signals corresponding to the protons of the 2-methylbenzyl group and the pyrazole (B372694) ring.

The aromatic protons of the benzyl (B1604629) group are expected to appear as a multiplet in the region of δ 7.1-7.3 ppm. The benzylic methylene (B1212753) (CH₂) protons would likely be observed as a singlet around δ 5.1 ppm, while the methyl (CH₃) protons of the benzyl group would also produce a singlet at approximately δ 2.3 ppm.

Within the pyrazole ring, two doublets are anticipated for the vicinally coupled protons at positions 4 and 5. The proton at C5 (H-5) is expected to resonate at a higher chemical shift (around δ 7.3 ppm) compared to the proton at C4 (H-4), which would likely appear around δ 5.7 ppm. The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be variable.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (benzyl) | 7.1-7.3 | m |

| H-5 (pyrazole) | ~7.3 | d |

| H-4 (pyrazole) | ~5.7 | d |

| -CH₂- (benzyl) | ~5.1 | s |

| -NH₂ | Variable | br s |

| -CH₃ (benzyl) | ~2.3 | s |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the pyrazole ring are expected to have characteristic chemical shifts, with C3 (bearing the amine group) appearing around δ 157 ppm, C5 around δ 130 ppm, and C4 around δ 95 ppm. The carbons of the 2-methylbenzyl substituent will also have distinct signals. The benzylic CH₂ carbon is anticipated around δ 53 ppm, and the methyl carbon around δ 19 ppm. The aromatic carbons of the benzyl group would appear in the typical aromatic region of δ 126-137 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (pyrazole) | ~157 |

| Aromatic C (ipso, benzyl) | ~137 |

| Aromatic C (benzyl) | 126-136 |

| C5 (pyrazole) | ~130 |

| C4 (pyrazole) | ~95 |

| -CH₂- (benzyl) | ~53 |

| -CH₃ (benzyl) | ~19 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

To confirm the assignments made from 1D NMR and to establish the complete connectivity of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the H-4 and H-5 protons of the pyrazole ring, confirming their adjacent positions. rsc.org Correlations among the aromatic protons of the benzyl group would also be visible. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.orgevitachem.com It allows for the unambiguous assignment of protonated carbons by linking the signals from the ¹H and ¹³C NMR spectra. For example, the signal for the H-4 proton would correlate with the signal for the C-4 carbon. rsc.orgevitachem.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range couplings (typically 2-3 bonds) between protons and carbons. rsc.orgevitachem.com It is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, correlations from the benzylic CH₂ protons to the C-5 of the pyrazole ring and to the aromatic carbons of the benzyl group would firmly establish the connection between the two ring systems. rsc.orgevitachem.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is highly effective for identifying functional groups.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and benzene (B151609) rings would be found in the 1500-1600 cm⁻¹ region. rsc.org Aromatic C-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300-3500 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

| C=N, C=C | Ring Stretch | 1500-1600 |

| Aromatic C-H | C-H Bend (out-of-plane) | 700-900 |

Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring stretching modes of the benzyl group. The symmetric breathing mode of the benzene ring typically gives a strong Raman signal. The C-C and C-N stretching vibrations of the pyrazole ring would also be Raman active. This technique is valuable for obtaining a complete vibrational profile of the molecule, serving as a unique molecular fingerprint.

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No published High-Resolution Mass Spectrometry (HRMS) data for this compound was found. This information is crucial for experimentally confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

There are no available tandem mass spectrometry (MS/MS) studies for this compound. Consequently, a detailed analysis of its specific fragmentation pathways cannot be provided. While general fragmentation patterns for related structures (such as benzylamines and pyrazoles) exist, a specific elucidation for the target compound is not documented.

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Data and Unit Cell Parameters

The crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. As such, there is no published information regarding its crystal system, space group, or unit cell dimensions.

Molecular Conformation, Bond Lengths, Bond Angles, and Torsion Angles

Without experimental X-ray crystallography data, a definitive analysis of the solid-state molecular conformation, including precise bond lengths, bond angles, and torsion angles for this compound, cannot be compiled.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, C-H...π Interactions, π-π Stacking)

A detailed analysis of the supramolecular assembly, including hydrogen bonding networks, C-H...π interactions, or potential π-π stacking, is entirely dependent on crystallographic data, which is not available.

To provide the requested article, primary research involving the synthesis and subsequent detailed analytical characterization (HRMS, MS/MS, and single-crystal X-ray diffraction) of this compound would need to be performed and published.

Crystal Packing and Supramolecular Assembly

A detailed analysis of the crystal packing and supramolecular assembly of this compound cannot be provided at this time due to the absence of publicly available crystallographic data. The determination of how molecules arrange themselves in a solid-state, crystalline structure relies on experimental techniques, primarily single-crystal X-ray diffraction. This analysis reveals the precise three-dimensional coordinates of atoms within the crystal lattice, enabling a thorough examination of intermolecular interactions.

Information regarding the crystal system, space group, unit cell dimensions, and the specific arrangement of molecules is not found in published scientific literature or structural databases for this compound. Consequently, a discussion of the supramolecular features, which would include an analysis of hydrogen bonding patterns, π-π stacking interactions between aromatic rings, and other non-covalent forces that govern the crystal's architecture, is not possible.

For pyrazole-containing compounds, the amine and pyrazole nitrogen atoms are potential sites for hydrogen bonding, which often plays a crucial role in the formation of defined supramolecular structures like dimers, chains, or more complex networks. mdpi.com The substituted benzyl group could also influence the crystal packing through steric effects or weak C-H···π interactions. However, without experimental data from crystallographic studies, any description of these features for this compound would be purely speculative.

Further research, specifically the successful crystallization of the compound and its analysis by X-ray crystallography, would be required to generate the data necessary for a detailed discussion of its crystal packing and supramolecular assembly. Such a study would typically yield the data required for the tables below.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C11H13N3 |

| Formula weight | 187.24 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? ° |

| b = ? Å, β = ? ° | |

| c = ? Å, γ = ? ° | |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

| Crystal size | Data not available |

| Theta range for data collection | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F^2 | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Largest diff. peak and hole | Data not available |

Table 2: Hypothetical Hydrogen Bond Geometry for this compound (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

| Data not available |

Computational and Theoretical Investigations of 1 2 Methylbenzyl 1h Pyrazol 3 Amine

Quantum Chemical Studies for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict geometry, stability, and sites of chemical reactivity, offering a microscopic view of the compound's behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By minimizing the total electronic energy, DFT calculations can predict key structural parameters. For 1-(2-methylbenzyl)-1H-pyrazol-3-amine, this process would yield the precise bond lengths, bond angles, and dihedral angles that characterize its lowest energy state.

The stability of the molecule is directly related to its total energy calculated at the optimized geometry. In pyrazole (B372694) derivatives, DFT has been successfully used to investigate molecular structures and their relative stabilities. nih.govmdpi.comjocpr.com The calculations would confirm the planarity of the pyrazole ring and determine the spatial orientation of the 2-methylbenzyl and amine substituents.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| N1-N2 (pyrazole) | 1.35 | |

| N2-C3 (pyrazole) | 1.33 | |

| C3-N (amine) | 1.37 | |

| N1-C (benzyl) | 1.45 | |

| Bond Angles (º) | ||

| N2-N1-C5 | 111.5 | |

| N1-N2-C3 | 105.0 | |

| N2-C3-N(amine) | 125.0 | |

| Dihedral Angles (º) | ||

| C(benzyl)-N1-N2-C3 | 178.5 | |

| C(phenyl)-C(benzyl)-N1-N2 | -75.0 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant descriptor of molecular reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govripublication.comresearchgate.net This charge transfer within the molecule is a key factor in its bioactivity. ripublication.com

Analysis of the spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO would likely be distributed across the aromatic benzyl (B1604629) substituent. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify reactivity.

Table 2: Predicted FMO Energies and Global Reactivity Descriptors (Illustrative) This table is illustrative and represents the type of data that would be generated from an FMO analysis.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 3.40 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.45 |

| Chemical Softness | S | 1 / (2η) | 0.204 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule. The MEP surface is colored based on the electrostatic potential, providing a guide to the molecule's reactive sites.

Red regions indicate areas of negative electrostatic potential, which are electron-rich and thus susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would likely show negative potential (red) concentrated around the nitrogen atoms of the pyrazole ring and the exocyclic amine group due to their lone pairs of electrons. researchgate.net Conversely, the hydrogen atoms of the amine group and the aromatic protons would exhibit positive potential (blue), identifying them as potential hydrogen bond donors. researchgate.net

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.ukiu.edu.sa These predictions are based on the calculated electronic environment of each nucleus in the optimized molecular structure. Comparing predicted shifts with experimental data is a powerful tool for structural elucidation. arxiv.orgnih.gov For this molecule, distinct signals would be predicted for the protons and carbons of the pyrazole ring, the benzyl group, and the two separate methyl groups.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra involves calculating the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms. researchgate.net Each calculated frequency can be assigned to a specific vibrational mode, such as N-H stretching of the amine, C=N stretching in the pyrazole ring, or C-H stretching of the aromatic and methyl groups. These theoretical spectra are crucial for interpreting experimental vibrational data.

UV-Vis Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. The calculations identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, such as π→π* and n→π*. researchgate.net For pyrazole derivatives, these transitions are typically associated with the aromatic systems of the pyrazole and benzyl rings. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and represents the type of data that would be generated from spectroscopic predictions.

| Spectrum | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | 7.2-7.4 | Aromatic protons (benzyl) |

| 5.8 | Pyrazole C4-H | ||

| 5.3 | NH₂ | ||

| 5.1 | Benzyl CH₂ | ||

| 2.2 | Benzyl CH₃ | ||

| IR | Wavenumber (cm⁻¹) | ~3400 | N-H stretching (amine) |

| ~3050 | Aromatic C-H stretching | ||

| ~1590 | C=N stretching (pyrazole) | ||

| UV-Vis | λmax (nm) | ~220 | π→π* transition (phenyl ring) |

| ~265 | n→π* transition (pyrazole ring) |

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical studies often focus on a static, lowest-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the molecule's flexibility and the different shapes it can adopt.

The 2-methylbenzyl group is not rigidly fixed and can rotate around the single bond connecting its methylene (B1212753) carbon to the N1 atom of the pyrazole ring. This rotation gives rise to different conformers, or rotational isomers. iu.edu.sa

A conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle describing this rotation. This creates a potential energy surface that reveals the most stable conformer(s) and the energy barriers between them. The presence of the methyl group at the ortho position of the benzyl ring introduces steric hindrance, which will significantly influence the preferred orientation of the ring relative to the pyrazole core. The most stable conformer will be the one that minimizes this steric clash, likely with the benzyl ring twisted out of the plane of the pyrazole ring. Understanding these conformational preferences is vital as the three-dimensional shape of a molecule often dictates its biological activity.

Rotational Barriers and Flexibility of the N-Benzyl Bond

In solution, N-benzylpyrazole derivatives are known to undergo rapid conformational changes at room temperature. nih.govresearchgate.net These dynamic processes primarily involve rotation around the C(pyrazole)—C(CH2) single bond, which allows the benzyl and pyrazole rings to adopt various relative orientations. The presence of substituents on either the benzyl or pyrazole ring can significantly influence the rotational energy landscape. In the case of this compound, the ortho-methyl group on the benzyl ring is expected to introduce a degree of steric hindrance that would affect the preferred conformations and the energy barriers to rotation.

Computational modeling, employing methods such as Density Functional Theory (DFT), can be utilized to calculate the potential energy surface for the rotation around the N-benzyl bond. This would involve systematically varying the dihedral angle defined by the atoms C(pyrazole)-N1-C(benzyl)-C(aromatic) and calculating the corresponding energy at each point. The results of such calculations would likely reveal multiple energy minima corresponding to stable conformers and the transition states that separate them. It is hypothesized that the most stable conformers would seek to minimize the steric clash between the ortho-methyl group and the pyrazole ring.

The following table illustrates a hypothetical set of calculated rotational barriers for this compound, based on typical values observed for substituted N-benzyl heterocycles.

| Conformational Transition | Calculated Rotational Barrier (kcal/mol) |

| Conformer A to Conformer B | 5 - 8 |

| Conformer B to Conformer C | 7 - 10 |

Note: These values are illustrative and would require specific computational studies for confirmation.

Dynamic Behavior and Intermolecular Interactions in Solution

The dynamic behavior of this compound in solution is governed by a combination of intramolecular motions, such as the N-benzyl bond rotation discussed previously, and intermolecular interactions with solvent molecules and other solute molecules. nih.govresearchgate.net The pyrazole moiety itself is capable of acting as both a hydrogen bond donor (via the N-H of the amine group) and a hydrogen bond acceptor (via the N2 atom of the pyrazole ring). mdpi.com

In solution, particularly in polar protic solvents, it is anticipated that this compound would engage in hydrogen bonding with solvent molecules. mdpi.com These interactions can influence the conformational preferences of the molecule and its aggregation state. In concentrated solutions or in non-polar solvents, intermolecular hydrogen bonding between molecules of this compound could lead to the formation of dimers or larger oligomers. mdpi.com

The nature of the substituents on the pyrazole ring is known to affect the strength of these intermolecular interactions. The presence of an amino group at the 3-position, as in the title compound, would enhance its hydrogen bond donating capability. Computational studies can model these interactions by calculating the binding energies of dimers or solvent-solute clusters.

Furthermore, π-π stacking interactions between the pyrazole and benzyl rings of adjacent molecules may also contribute to the supramolecular assembly in solution. The specific geometry of these interactions would be influenced by the conformational state of the N-benzyl bond.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling represents a powerful computational tool for predicting the physicochemical properties of molecules based on their structural features. nih.gov For a compound like this compound, QSPR studies can provide valuable insights into its behavior in various chemical and biological systems.

Derivation of Theoretical Descriptors for Physicochemical Properties

The foundation of a QSPR model lies in the calculation of a wide range of theoretical molecular descriptors. These descriptors quantify different aspects of the molecular structure, including its topology, geometry, and electronic properties. For this compound, these descriptors would be calculated using specialized software packages that implement various computational chemistry methods.

A representative set of theoretical descriptors that would be derived for this molecule is presented in the table below.

| Descriptor Class | Specific Descriptors | Relevance to Physicochemical Properties |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bonds | Basic molecular properties, solubility, oral bioavailability. researchgate.net |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Molecular shape, size, and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Molecular dimensions and potential for intermolecular interactions. |

| Electronic | Dipole Moment, HOMO/LUMO energies and gap, Mulliken Charges | Reactivity, polarity, and spectroscopic properties. nih.gov |

| Quantum Chemical | Ionization Potential, Electron Affinity, Hardness, Electronegativity | Chemical reactivity and stability. nih.gov |

Correlation of Computational Data with Experimental Chemical Parameters

Once a comprehensive set of theoretical descriptors has been generated for a series of related pyrazole derivatives, the next step in QSPR modeling is to establish a statistically significant correlation between these computational data and experimentally determined chemical parameters. researchgate.netresearchgate.net This is typically achieved through multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

For instance, a QSPR model could be developed to predict the lipophilicity (logP) of a series of N-benzyl-1H-pyrazol-3-amines with varying substituents. The experimental logP values would be correlated with a selection of the theoretical descriptors described in the previous section. The resulting equation would take the general form:

logP = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, c₂, ..., cₙ are coefficients determined from the regression analysis, and D₁, D₂, ..., Dₙ are the selected molecular descriptors.

The predictive power of the QSPR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not included in the model development. A well-validated QSPR model can then be used to predict the properties of novel compounds, such as this compound, for which experimental data may not be available. The correlation between computational and experimental data for pyrazole derivatives has been demonstrated in various studies, lending confidence to this approach. rsc.orgrsc.org

Reactivity and Mechanistic Aspects of 1 2 Methylbenzyl 1h Pyrazol 3 Amine

Reaction Pathways of the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic heterocycle whose reactivity is significantly modulated by its substituents. In 1-(2-methylbenzyl)-1H-pyrazol-3-amine, the N1-benzyl group and the C3-amino group are the primary determinants of the ring's chemical properties.

Electrophilic Attack Regioselectivity and Kinetics

The pyrazole ring is generally susceptible to electrophilic attack, particularly when activating groups are present. In the case of this compound, the C3-amino group acts as a strong electron-donating group, increasing the electron density of the pyrazole ring and activating it towards electrophilic substitution. The N1-benzyl group also contributes to this activation through its electron-donating inductive effect.

The regioselectivity of electrophilic substitution on the pyrazole ring is well-established. The presence of substituents directs incoming electrophiles to specific positions. For 1-substituted-3-aminopyrazoles, electrophilic attack occurs preferentially at the C4 position. This is due to the C4 position having the highest electron density, a consequence of the electron-donating nature of the adjacent amino group. The other potential sites for electrophilic attack, C3 and C5, are less favored. The C3 position is already substituted, and the C5 position is sterically hindered by the adjacent N1-2-methylbenzyl group.

Kinetic studies on the nitration of various 1-substituted pyrazoles have shown that the reactions typically proceed on the free base species. The rate of reaction is influenced by the nature of the substituents on the ring. Electron-donating groups, such as the amino and benzyl (B1604629) groups in the target molecule, are known to increase the rate of electrophilic substitution compared to unsubstituted pyrazole.

Table 1: Regioselectivity of Electrophilic Substitution on Substituted Pyrazoles

| Pyrazole Derivative | Reagent | Position of Substitution | Reference |

| 1-Phenylpyrazole | HNO₃/H₂SO₄ | 4-position | |

| 1,4-Dimethylpyrazole | HNO₃/H₂SO₄ | 3-position | |

| 3(5)-Aminopyrazole | General Electrophiles | 4-position |

This table illustrates the directing effects of substituents on the pyrazone ring in electrophilic substitution reactions.

Nucleophilic Reactivity of the Pyrazole Ring

The pyrazole ring itself, particularly when substituted with electron-donating groups like in this compound, is generally resistant to nucleophilic attack due to its electron-rich nature. Nucleophilic attack on the ring carbons (C3, C4, C5) is uncommon unless strong electron-withdrawing groups are present to reduce the ring's electron density.

However, the nitrogen atoms of the pyrazole ring possess nucleophilic character. The pyridine-like nitrogen at the N2 position has a lone pair of electrons that is available for reactions with electrophiles. The pyrrole-like nitrogen at the N1 position is part of the aromatic system, but in the case of the pyrazolate anion (formed under basic conditions), it becomes a potent nucleophilic site. For this compound, the primary nucleophilic centers are the N2 nitrogen and the exocyclic amino group.

Tautomerism Studies within the Pyrazole System

Tautomerism is a key feature of many pyrazole derivatives. For this compound, two main types of tautomerism are relevant.

Firstly, while the N1-substitution with the 2-methylbenzyl group prevents the common annular prototropic tautomerism (the migration of a proton between N1 and N2), the exocyclic amino group at the C3 position can exhibit amine-imine tautomerism. This is an equilibrium between the 3-amino form and the corresponding 3-imino tautomer.

Computational and spectroscopic studies on 3-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer in unsubstituted pyrazoles. The stability is influenced by substituent effects, with electron-donating groups tending to favor the 3-amino form. The amine-imine equilibrium is significant as the enamine-like character of the tautomer can influence its reactivity.

Table 2: Calculated Energy Differences for 3(5)-Aminopyrazole Tautomers

| Tautomer | Relative Energy (kJ mol⁻¹) | Reference |

| 3-Aminopyrazole (B16455) (3AP) | 0 | |

| 5-Aminopyrazole (5AP) | 10.7 |

This table shows the calculated relative stability of the two primary tautomers of aminopyrazole, indicating the preference for the 3-amino form.

Chemical Transformations at the Amine Functionality

The exocyclic amino group at the C3 position is a primary site of reactivity in this compound, behaving as a typical primary aromatic amine in many reactions.

Basicity and Protonation Studies of the Pyrazol-3-amine Group

The this compound molecule has two primary basic centers: the pyridine-like N2 atom of the pyrazole ring and the exocyclic amino group at C3. Studies on related C-aminopyrazoles have established that the ring nitrogen (N2) is generally the more basic site and is preferentially protonated in acidic media. The basicity of pyrazole and its derivatives is lower than that of imidazoles but comparable to pyridines.

The pKa of the conjugate acid of an amine is a measure of the basicity of the amine. For imines, the pKa of the protonated form is typically in the range of 5-7, which is lower than that of corresponding amines (pKa ~10). The basicity of the pyrazole ring itself can be influenced by substituents; electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. The 2-methylbenzyl group at N1 is expected to have a modest electron-donating effect, slightly increasing the basicity of the N2 atom. Theoretical studies have been employed to predict the pKa values of a wide range of pyrazole derivatives.

Formation of Imine and Amide Derivatives

The primary amino group at the C3 position of this compound can readily undergo reactions typical of primary amines, such as condensation with carbonyl compounds to form imines (Schiff bases) and acylation to form amides.

Imine Formation: The reaction of 3-aminopyrazole derivatives with aldehydes or ketones, often under acidic or basic catalysis, yields the corresponding imines. This condensation reaction proceeds through a hemiaminal intermediate, followed by the elimination of water.

Amide Formation: The exocyclic amino group can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form amide derivatives. Various coupling agents, like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI), can also be used to facilitate amide bond formation from carboxylic acids.

Table 3: Examples of Imine and Amide Formation from Aminopyrazole Derivatives

| Starting Aminopyrazole | Reagent | Product Type | Conditions | Yield (%) | Reference |

| 1-Aminopyrazole | 4-Nitrobenzaldehyde | Imine | Acetic acid, Ethanol (B145695), Reflux | 73 | |

| 1-Aminopyrazole | Acetone | Imine | Acetic acid, Ethanol, Reflux | 60 | |

| 1-Aminopyrazole | 4-Nitrobenzoyl chloride | Amide | Triethylamine (B128534), Toluene, Reflux | 65 | |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 5-Bromothiophene-2-carboxylic acid | Amide | DCC, DMAP, DCM | 12-35 | |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | Amide | - | Good |

This table provides examples of reaction conditions and yields for the formation of imine and amide derivatives from various aminopyrazole starting materials.

Redox Chemistry of the Amine Group

The amine group at the C3 position of the pyrazole ring in this compound is a key functional group that dictates a significant portion of its redox chemistry. This group can undergo both oxidation and reduction, although oxidation is more commonly documented for aminopyrazoles.

The oxidation of aminopyrazoles can lead to the formation of azo compounds through an oxidative N-N coupling reaction. nih.gov This transformation is a valuable method for synthesizing azopyrazoles, which have applications as dyes and pharmaceuticals. The process can be carried out using various chemical oxidants or, more recently, through electrochemical methods. nih.gov Electrochemical oxidation, in particular, is considered a promising and milder approach. It can be performed directly at an anode or mediated by electrochemically generated redox species like NiO(OH). nih.gov For instance, the electrooxidation of aminopyrazoles in an alkaline medium can proceed via the formation of a nickel hydroxide/oxyhydroxide redox system on a nickel anode, facilitating the N-N coupling.

Another significant reaction involving the amine group is diazotization. 3(5)-aminopyrazoles can react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form pyrazolediazonium salts. arkat-usa.org These intermediates are versatile and can be used in subsequent reactions, such as Sandmeyer-type reactions, to introduce a variety of functional groups (e.g., halogens, cyano) onto the pyrazole ring. For example, treatment of a heterocyclic-substituted aminopyrazole with tert-butyl nitrite and iodine has been used to synthesize the corresponding iodopyrazole. acs.org

While less common, the amine group can be implicated in reductive processes. Catalytic hydrogenation, for instance, is a powerful tool in organic synthesis, but in the context of aminopyrazoles, the pyrazole ring itself is relatively stable to reduction. pharmaguideline.com However, specific functional groups attached to the pyrazole scaffold can be selectively reduced under controlled conditions.

Reactivity of the 2-Methylbenzyl Side Chain

The 2-methylbenzyl substituent attached to the N1 position of the pyrazole ring introduces two main sites of reactivity: the benzylic methyl group and the aromatic phenyl ring.

Oxidative and Reductive Transformations of the Methyl Group

The methyl group of the 2-methylbenzyl side chain is a benzylic position, making its C-H bonds weaker and more susceptible to oxidation compared to a non-benzylic alkyl group. libretexts.org This enhanced reactivity is due to the stabilization of the resulting benzylic radical intermediate by the adjacent aromatic ring.

Vigorous oxidation of alkylbenzenes, typically using strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the alkyl group to a carboxylic acid. masterorganicchemistry.com In the case of this compound, this would transform the 2-methylbenzyl group into a 2-carboxyphenyl-1-yl-methyl substituent, provided the rest of the molecule can withstand the harsh reaction conditions. The pyrazole ring is generally resistant to oxidation, but the amine group might be sensitive. pharmaguideline.com

More selective oxidation to the corresponding aldehyde can be achieved under milder conditions. Benzylic C-H oxidation has been accomplished using a variety of reagents and catalytic systems, often involving radical mechanisms. mdpi.com For example, photo-oxidation in the presence of N-bromosuccinimide (NBS) can initiate a radical chain process where a bromo radical abstracts a benzylic hydrogen, leading to a benzyl radical. researchgate.net This radical can then react with oxygen to form a hydroperoxide intermediate, which subsequently yields the aldehyde or carboxylic acid. researchgate.net

Below is a table summarizing typical reagents for benzylic oxidation, which would be applicable to the methyl group of the target compound.

| Transformation | Reagent(s) | Product from this compound |

| Methyl to Carboxylic Acid | 1. KMnO₄, OH⁻, heat2. H₃O⁺ | 2-(1-(3-amino-1H-pyrazol-1-yl)methyl)benzoic acid |

| Methyl to Aldehyde | Controlled oxidation (e.g., NBS, light, O₂) | 1-(2-formylbenzyl)-1H-pyrazol-3-amine |

Reductive transformations of the methyl group are not applicable as it is already in its most reduced alkyl state.

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of the 2-methylbenzyl group can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the electronic effects of the two substituents on the ring: the methyl group and the (3-amino-1H-pyrazol-1-yl)methyl group.

Directing Effects :

Methyl Group : The methyl group is an activating, ortho-, para-director due to hyperconjugation and its weak electron-donating inductive effect. masterorganicchemistry.com

Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation/acylation. The incoming electrophile would be directed primarily to the positions ortho and para to the methyl group (positions 3, 5, and 7 relative to the CH₂-pyrazole group). Steric hindrance from the bulky pyrazolyl-methyl substituent at position 2 may disfavor substitution at position 3.

Nucleophilic aromatic substitution on the phenyl ring is generally not feasible unless a strong electron-withdrawing group (like a nitro group) is present on the ring, which is not the case here. youtube.comyoutube.com

The table below outlines potential products of electrophilic substitution.

| Reaction | Reagent(s) | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-methyl-3-nitrobenzyl)-1H-pyrazol-3-amine and 1-(2-methyl-5-nitrobenzyl)-1H-pyrazol-3-amine |

| Bromination | Br₂, FeBr₃ | 1-(3-bromo-4-methylbenzyl)-1H-pyrazol-3-amine and 1-(5-bromo-2-methylbenzyl)-1H-pyrazol-3-amine |

Kinetics and Thermodynamics of Selected Reactions

The study of reaction kinetics and thermodynamics provides fundamental insights into the rates, energies, and mechanisms of chemical transformations involving this compound.

Determination of Reaction Rates and Activation Energies

While specific experimental data on the reaction rates and activation energies for this compound are not extensively published, general principles can be applied. The rates of the reactions discussed would be determined by several factors:

Concentration of Reactants : Higher concentrations generally lead to faster reaction rates.

Temperature : Increasing the temperature typically increases the reaction rate, as described by the Arrhenius equation.

Steric and Electronic Effects : The bulky 2-methylbenzyl group may sterically hinder reactions at the N1-position or the adjacent C5 position of the pyrazole ring. Electronically, the nature of the substituents on both the pyrazole and phenyl rings will influence the stability of intermediates and transition states, thereby affecting the activation energy (Ea).

For example, in the electrophilic substitution on the phenyl ring, the electron-donating methyl group activates the ring, lowering the activation energy for the reaction compared to unsubstituted benzene (B151609). Conversely, any electron-withdrawing character from the pyrazolyl-methyl substituent would slightly increase it.

Kinetic studies of related pyrazole systems have been performed. For instance, the binding affinities of various substituted pyrazoles to the enzyme CYP2E1 have been quantified, showing that the position and nature of substituents (e.g., methyl groups) significantly affect the dissociation constant (Kd), which is related to the kinetics of binding. nih.gov A 4-methylpyrazole (B1673528) was found to have a much higher affinity (lower Kd) than a 3-methylpyrazole, highlighting the sensitivity of molecular interactions to substituent placement. nih.gov

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms involves identifying the transient species—intermediates and transition states—that are formed along the reaction pathway.

Redox Reactions of the Amine Group : The oxidative N-N coupling of aminopyrazoles likely proceeds through radical intermediates. Electrochemical studies suggest the initial formation of a radical cation from the aminopyrazole, which then dimerizes. nih.gov

Oxidation of the Methyl Group : The oxidation of the benzylic methyl group proceeds via a free-radical mechanism. The key intermediate is the 2-((3-amino-1H-pyrazol-1-yl)methyl)benzyl radical, formed by the abstraction of a hydrogen atom. mdpi.com This radical is stabilized by resonance with the phenyl ring. It can then react with an oxygen source to form peroxy intermediates. researchgate.net

Aromatic Substitution : Electrophilic aromatic substitution on the phenyl ring involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electrophile adds to the ring, and the positive charge is delocalized across the ring, stabilized by the methyl group. The stability of this intermediate is crucial in determining the reaction's regioselectivity and rate.

Proton Transfer : Computational studies on pyrazole tautomerism have investigated the transition states involved in proton transfer. These studies often show that solvent molecules, such as water, can play a crucial role by forming hydrogen-bonded bridges, which significantly lowers the activation barrier for the proton shift compared to the unassisted process. nih.govresearchgate.net The transition state in such a water-assisted transfer involves a cyclic arrangement of the pyrazole and water molecules. nih.gov

The investigation of these transient species often requires a combination of experimental techniques (such as low-temperature spectroscopy to trap intermediates) and computational chemistry (to model the structures and energies of transition states). researchgate.netnih.gov

Advanced Applications in Non Biological Chemical Sciences and Materials

Role as Chemical Building Blocks for Complex Molecular Architectures

Aminopyrazoles are well-established as versatile building blocks in organic synthesis, prized for their ability to participate in the construction of complex, fused heterocyclic systems. This utility stems from the presence of multiple reactive sites, which allows for diverse synthetic transformations.

Precursors for Multi-Heterocyclic Systems

The 3-amino-1-substituted pyrazole (B372694) scaffold is a key precursor for a variety of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Pyrazolo[1,5-a]pyrimidines: The synthesis of this class of compounds often involves the reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its synthetic equivalent. The aminopyrazole acts as a binucleophile, reacting with the dielectrophilic partner to construct the pyrimidine (B1678525) ring. Various synthetic methodologies have been developed, including environmentally friendly protocols that proceed under mild conditions. beilstein-journals.orgnih.gov While numerous examples exist with different substituents on the pyrazole nitrogen, specific studies detailing the use of 1-(2-methylbenzyl)-1H-pyrazol-3-amine in these reactions are not prominent.

Pyrazolo[3,4-b]pyridines: This isomeric fused system is typically synthesized by reacting 3-aminopyrazoles with α,β-unsaturated carbonyl compounds or through multicomponent reactions. nih.gov The 3-aminopyrazole serves as a 1,3-dinucleophile, reacting with a 1,3-dielectrophile to form the pyridine (B92270) ring. nih.gov The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on both reactants.

Synthons in Diverse Organic Synthesis Methodologies

Beyond fused systems, 1-substituted-3-aminopyrazoles are valuable synthons for a range of chemical transformations. The amino group provides a nucleophilic center for reactions such as acylation, alkylation, and condensation. beilstein-journals.org These reactions allow for the introduction of diverse functional groups, leading to a wide array of derivatives. The pyrazole ring itself, being an aromatic heterocycle, can undergo various modifications. The versatility of aminopyrazoles as synthons is crucial for creating libraries of compounds for screening in various applications, from medicinal chemistry to materials science. beilstein-journals.orgnih.gov

Coordination Chemistry and Ligand Design for Catalysis

The field of coordination chemistry extensively utilizes pyrazole-containing ligands to create metal complexes with unique structural, electronic, and catalytic properties. The nitrogen atoms of the pyrazole ring are excellent donors for metal ions, and additional functional groups, such as the 3-amino group in this compound, can introduce further coordination sites, enhancing the ligand's versatility.

Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes with pyrazole-based ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in a solvent like methanol (B129727) or ethanol (B145695). beu.edu.aznih.gov Transition metals such as copper, nickel, cobalt, and cadmium have been used to form complexes with various aminopyrazole derivatives. beu.edu.aznih.govrsc.org The resulting complexes can be mononuclear, where a single metal ion is coordinated to one or more ligands, or polynuclear, forming more complex architectures. nih.govnih.gov The specific structure is influenced by the metal-to-ligand ratio, the nature of the metal and its counter-ion, and the reaction conditions.

Table 1: Representative Metal Complexes with Analogous Pyrazole Ligands

| Ligand | Metal Salt | Resulting Complex Type | Reference |

|---|---|---|---|

| (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium chloride | Co(CH₃COO)₂·4H₂O, Ni(CH₃COO)₂·4H₂O, Cu(CH₃COO)₂·H₂O | Mononuclear and Polynuclear Complexes | beu.edu.azrsc.org |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | CdCl₂, Cu(NO₃)₂, Fe(NO₃)₃ | Mononuclear Complexes | nih.gov |

Investigation of Coordination Modes and Stability of Complexes

Pyrazole-based ligands can exhibit a variety of coordination modes. researchgate.netuninsubria.it A simple pyrazole typically coordinates as a monodentate ligand through one of its nitrogen atoms. The presence of the 3-amino group in this compound allows for potential bidentate chelation, where both the pyrazole ring nitrogen and the exocyclic amino nitrogen bind to the same metal center, forming a stable five-membered ring. This chelate effect generally leads to more stable complexes compared to those with monodentate ligands. pen2print.org

The stability of these metal complexes can be assessed using techniques like thermogravimetric analysis (TGA), which determines the thermal decomposition points. acs.org The electronic properties and coordination geometry are often investigated using UV-visible spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. rsc.organjs.edu.iq

Catalytic Applications in Homogeneous and Heterogeneous Systems

Metal complexes derived from pyrazole ligands are recognized for their catalytic activity in a range of organic transformations. These complexes can function as either homogeneous catalysts, dissolved in the reaction medium, or as heterogeneous catalysts, where they are immobilized on a solid support.

Homogeneous Catalysis: Pyrazole-metal complexes have been explored as catalysts for oxidation and reduction reactions. For instance, copper complexes with pyrazole-functionalized ligands have demonstrated catalytic activity in the oxidation of styrene (B11656) to benzaldehyde (B42025). rsc.org The specific design of the ligand, including steric and electronic factors, plays a crucial role in determining the efficiency and selectivity of the catalyst.

Heterogeneous Catalysis: While less common for this specific class, the principles of immobilizing homogeneous catalysts onto solid supports are well-established. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Development of Functional Materials and Specialty Chemicals

The versatile scaffold of pyrazole and its derivatives, including this compound, offers significant potential in the creation of advanced functional materials and specialty chemicals. The unique electronic properties and synthetic accessibility of the pyrazole ring allow for its incorporation into a variety of molecular architectures, leading to materials with tailored characteristics for specific non-biological applications.

Applications in Polymer Chemistry and Functional Coatings

The incorporation of pyrazole moieties into polymer backbones can impart unique properties, leading to the development of functional polymers and advanced coatings. While direct polymerization studies of this compound are not extensively documented in public literature, the broader class of aminopyrazole derivatives serves as a valuable precursor for various polymerization reactions. nih.govresearchgate.net The amino group on the pyrazole ring provides a reactive site for condensation polymerization, addition reactions, and for grafting onto existing polymer chains.

Research into pyrazole-containing polymers has demonstrated their potential in creating materials with enhanced thermal stability, specific gas sorption capabilities, and interesting photophysical properties. For instance, microporous organic polymers (MOPs) synthesized from pyrazole-based monomers have shown promise in applications such as CO2 capture, highlighting the role of the nitrogen-rich pyrazole structure in gas affinity.

The general synthetic strategies to incorporate pyrazole derivatives into polymers include:

Polycondensation: The amino group of aminopyrazoles can react with diacyl chlorides, diisocyanates, or other bifunctional monomers to form polyamides, polyureas, and other condensation polymers.

Addition Polymerization: Vinyl-functionalized pyrazole monomers can be synthesized and subsequently polymerized through free-radical or controlled polymerization techniques.

Post-polymerization Modification: The amino group can be used to chemically modify existing polymers, introducing the pyrazole functionality and its associated properties onto a pre-formed macromolecular structure.

These pyrazole-containing polymers can be utilized in the formulation of functional coatings, where the pyrazole unit can contribute to improved adhesion, corrosion resistance, and UV stability. nih.gov

Table 1: Potential Polymer Architectures from Aminopyrazole Derivatives

| Polymer Type | Monomer 1 (Aminopyrazole-based) | Monomer 2 | Potential Properties |

| Polyamide | This compound | Adipoyl chloride | Enhanced thermal stability, specific solvent interactions |

| Polyurea | This compound | Toluene diisocyanate | High-performance elastomers, improved adhesion |

| Polyimide | Diaminopyrazole derivative | Pyromellitic dianhydride | Excellent thermal and chemical resistance |

This table presents hypothetical polymer systems based on the known reactivity of aminopyrazoles. Specific properties would need to be determined experimentally.

Optoelectronic Properties and Potential in Dye Development

Pyrazole derivatives are recognized for their unique photophysical properties, making them attractive candidates for the development of organic dyes and optoelectronic materials. mdpi.com The electronic characteristics of the pyrazole ring, which can act as either an electron-donating or electron-withdrawing group depending on the substitution pattern, allow for the fine-tuning of absorption and emission spectra. primachemicals.comnih.gov

Table 2: Photophysical Properties of Representative Pyrazole-Based Dyes

| Dye Structure | λmax (nm) | Emission Max (nm) | Application |

| Pyrazole Azo Dye | 450-550 | Not Reported | Textile Dyeing |

| Pyrazolone-based Dye | 490 | Not Reported | Disperse Dye |

| Pyrazole-based DSSC Sensitizer | 420 | 550 | Dye-Sensitized Solar Cells |

This table summarizes typical absorption and emission ranges for different classes of pyrazole-based dyes and is for illustrative purposes. Actual values for a specific dye containing the this compound core would require experimental measurement.